

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Hydroxy-L-tryptophan

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Compound of Interest

Compound Name: 4-Hydroxy-L-tryptophan

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Introduction

4-Hydroxy-L-tryptophan is a naturally occurring, non-proteinogenic amino acid, an isomer of the more commonly known 5-hydroxytryptophan (5-HTP), the immediate precursor to the neurotransmitter serotonin.^[1] While 5-HTP's role in the central nervous system is well-documented, **4-Hydroxy-L-tryptophan** holds significant interest in its own right, primarily as a key intermediate in the biosynthesis of various secondary metabolites, most notably psilocybin in certain species of fungi.^[1] Its unique physicochemical properties are fundamental to its biological role and are of critical importance for researchers in the fields of biochemistry, pharmacology, and drug development. This guide provides an in-depth overview of these properties, detailed experimental methodologies for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical characteristics of **4-Hydroxy-L-tryptophan** are summarized in the tables below, providing a quick reference for its fundamental properties.

Table 1: General and Chemical Properties of 4-Hydroxy-L-tryptophan

Property	Value	Source(s)
IUPAC Name	(2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid	[1][2]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₃	[3][4]
Molecular Weight	220.22 g/mol	[3][4]
CAS Number	25242-90-4	[2][4]
Canonical SMILES	C1=CC2=C(C(=C1)O)C(=CN2) C--INVALID-LINK--N	[2]
InChI Key	QSHLMQDRPXXYEE- ZETCQYMHSA-N	[2]

Table 2: Physical and Physicochemical Data of 4-Hydroxy-L-tryptophan

Property	Value	Source(s)
Melting Point	292-294 °C	[1]
Solubility	Soluble in hot water, slightly soluble in cold water. Quantitative data not readily available.	[1]
pKa (α-carboxyl group)	2.31	[1]
pKa (phenolic hydroxyl group)	9.84	[1]
logP (Computed)	-1.5	[2][3]

Table 3: Spectroscopic Data of 4-Hydroxy-L-tryptophan

Technique	Data Highlights	Source(s)
UV-Vis Spectroscopy	The indole ring acts as a chromophore, with typical absorption maxima for tryptophan derivatives around 220 nm and 280 nm.	[1]
^1H NMR Spectroscopy	Data not specifically available for 4-Hydroxy-L-tryptophan, but would be expected to show characteristic peaks for the indole, alpha-amino acid, and hydroxyl protons. The indole - NH proton of L-tryptophan resonates at approximately 10.1 ppm.	[5]
^{13}C NMR Spectroscopy	Data not specifically available for 4-Hydroxy-L-tryptophan.	
Mass Spectrometry	The molecular ion peak would be expected at m/z 220.0848, corresponding to its monoisotopic mass.	[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **4-Hydroxy-L-tryptophan** are provided below. These are generalized protocols that can be adapted for this specific compound.

Determination of Aqueous Solubility (Shake-Flask Method)

- Preparation of Saturated Solution: Add an excess amount of **4-Hydroxy-L-tryptophan** to a known volume of deionized water in a sealed, temperature-controlled vessel.

- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the undissolved solid to settle by leaving the vessel undisturbed or by centrifugation.
- **Sampling and Analysis:** Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of **4-Hydroxy-L-tryptophan** in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is calculated from the concentration of the analyte in the saturated solution and expressed in units such as g/L or mg/mL.

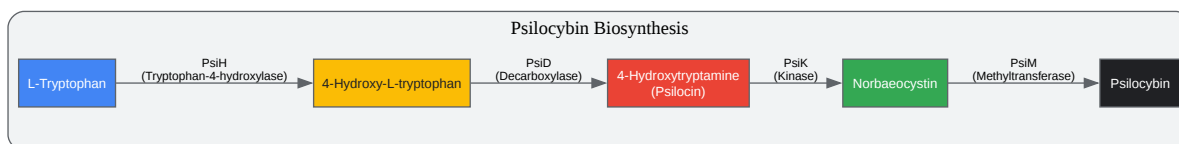
Determination of pKa by Potentiometric Titration

- **Sample Preparation:** Dissolve a precisely weighed amount of **4-Hydroxy-L-tryptophan** in a known volume of deionized water to create a solution of known concentration.
- **Titration Setup:** Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
- **Acidification:** If necessary, add a strong acid (e.g., 0.1 M HCl) to lower the pH to a point where all ionizable groups are fully protonated (e.g., pH < 1.5).
- **Titration:** Gradually add a standardized strong base (e.g., 0.1 M NaOH) in small, known increments. Record the pH of the solution after each addition.
- **Data Analysis:** Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first midpoint corresponds to the pKa of the α -carboxyl group, and the subsequent midpoints correspond to the pKa values of other ionizable groups, such as the phenolic hydroxyl group.

Signaling Pathways and Experimental Workflows

Psilocybin Biosynthesis Pathway

4-Hydroxy-L-tryptophan is a crucial intermediate in the biosynthesis of psilocybin. The pathway involves a series of enzymatic reactions, as depicted in the diagram below.

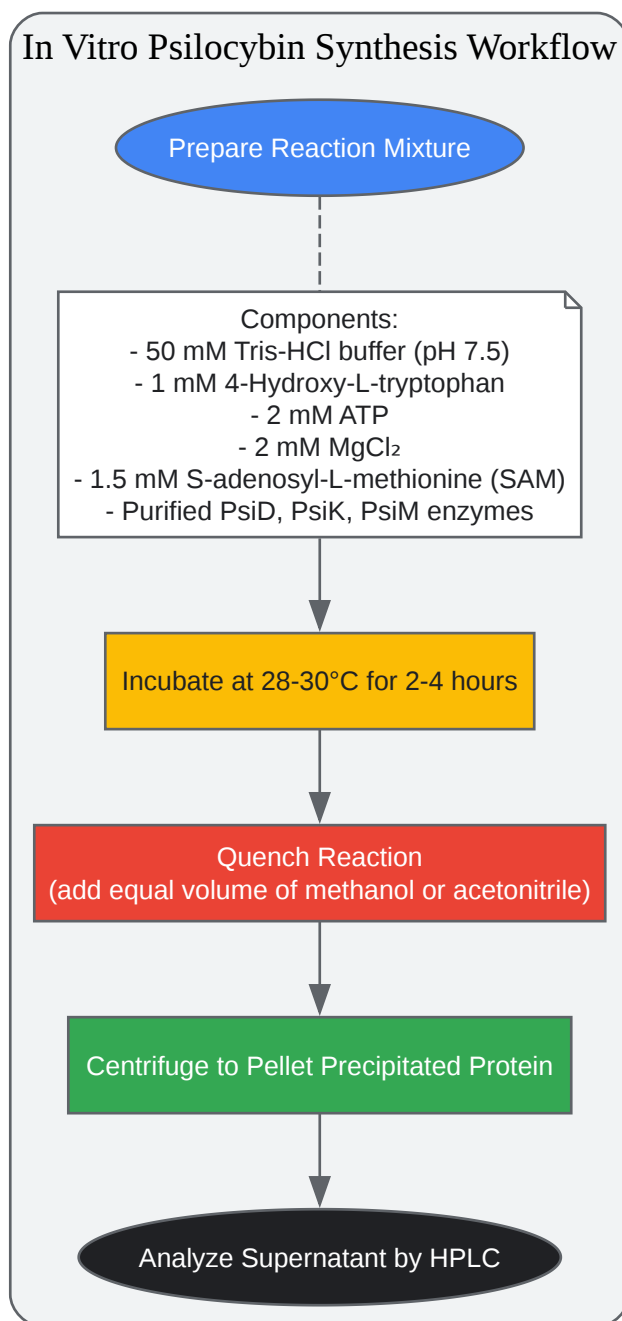


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Caption: Enzymatic conversion of L-Tryptophan to Psilocybin.

Experimental Workflow: In Vitro Psilocybin Synthesis Assay

The enzymatic synthesis of psilocybin from **4-Hydroxy-L-tryptophan** can be replicated in vitro to study the activity of the biosynthetic enzymes. A typical workflow for such an assay is outlined below.



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Caption: Workflow for the in vitro enzymatic synthesis of psilocybin.

Conclusion

This technical guide provides a thorough overview of the physicochemical properties of **4-Hydroxy-L-tryptophan**, a compound of growing interest in biochemical and pharmaceutical

research. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating further investigation into the biological significance and potential applications of this unique amino acid derivative. While key physicochemical parameters have been outlined, further experimental validation, particularly for quantitative solubility and detailed spectroscopic characterization, is encouraged to build a more complete profile of this important molecule.

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